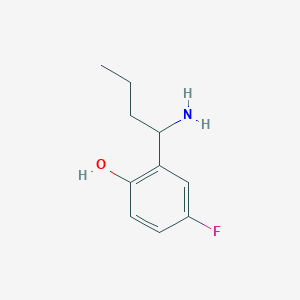

2-(1-Aminobutyl)-4-fluorophenol

Descripción

2-(1-Aminobutyl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a 4-fluoro group and a 1-aminobutyl side chain at the ortho position. For instance, (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride is a key intermediate in anticancer drug synthesis, demonstrating the pharmacological relevance of such fluorinated amines .

Propiedades

Fórmula molecular |

C10H14FNO |

|---|---|

Peso molecular |

183.22 g/mol |

Nombre IUPAC |

2-(1-aminobutyl)-4-fluorophenol |

InChI |

InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3 |

Clave InChI |

XAMSKXQZFINEJE-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C1=C(C=CC(=C1)F)O)N |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Reductive Amination (Ru-Catalyzed)

One of the most advanced and step-economical methods is the direct asymmetric reductive amination of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. This method produces the chiral amine in a single step with high enantiomeric excess.

- Catalyst: Ruthenium-based catalyst.

- Nitrogen Source: Ammonium acetate (NH4OAc).

- Reducing Agent: Hydrogen gas (H2).

- Reaction Conditions: Can be performed under batch or continuous-flow reactor conditions.

- Advantages:

- High optical purity of the product.

- Avoids expensive chiral auxiliaries and protecting groups.

- Scalable to at least 20 g scale.

- Eliminates the need for column chromatography purification.

- Industrial Relevance: Continuous flow technology enhances efficiency and scalability, making it suitable for pharmaceutical intermediate production, such as for the tyrosine kinase inhibitor repotrectinib.

| Parameter | Details |

|---|---|

| Starting Material | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one |

| Catalyst | Ru-based asymmetric catalyst |

| Nitrogen Source | NH4OAc |

| Reducing Agent | H2 gas |

| Reactor Type | Batch or continuous flow |

| Product Purification | No chromatography required |

| Yield & Purity | High enantiomeric excess and yield |

Enzymatic Asymmetric Synthesis Using Transaminases

Another method involves enzymatic asymmetric synthesis employing engineered transaminase enzymes to convert ketone precursors into the chiral amine.

- Substrate: 3’-hydroxyacetophenone derivatives.

- Enzyme: Engineered transaminase polypeptides.

- Outcome: High enantiomeric excess and conversion rates.

- Advantages: Environmentally friendly, mild reaction conditions, and high stereoselectivity.

- Industrial Use: Suitable for scalable production with potential for green chemistry applications.

(Source: Benchchem, 2024)

Multi-Step Organic Synthesis via Fluorination and Reduction

A classical synthetic route involves:

- Step 1: Fluorination of a phenol derivative (e.g., 4-nitrophenol) using fluorinating agents such as hydrogen fluoride or Selectfluor to introduce the para-fluorine.

- Step 2: Reduction of the nitro group to an amino group using palladium on carbon (Pd/C) under hydrogen atmosphere.

- Step 3: Further functionalization to introduce the aminoalkyl side chain.

- Purification: Recrystallization or chromatographic techniques to isolate the pure compound.

This method is more traditional and may be adapted for industrial scale with optimizations such as continuous flow reactors and green chemistry principles to reduce waste.

(Source: Benchchem, 2025)

Industrial Production Considerations

- Use of continuous flow reactors improves reaction control, yield, and scalability.

- Avoidance of expensive chiral auxiliaries and protecting groups reduces cost.

- Implementation of green chemistry principles minimizes environmental impact.

- Catalytic methods (Ru-catalyzed or copper-catalyzed) are preferred for late-stage modifications and high purity.

- Co-solvent systems (DMSO, PEG300, Tween 80, corn oil) are used for in vivo formulation and solubility enhancement during preparation steps.

Data Tables for Stock Solution Preparation (Example)

| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 5.2184 | 26.0919 | 52.1838 |

| 5 mM | 1.0437 | 5.2184 | 10.4368 |

| 10 mM | 0.5218 | 2.6092 | 5.2184 |

Note: Molecular weight and batch-specific data should be used for precise calculations.

Summary of Key Research Findings

- The Ru-catalyzed asymmetric reductive amination method represents a breakthrough for efficient, enantioselective synthesis of 2-(1-Aminobutyl)-4-fluorophenol with industrial scalability.

- Enzymatic transaminase methods provide an environmentally benign alternative with high stereoselectivity.

- Traditional fluorination followed by reduction remains a viable route but is less efficient and more resource-intensive.

- Continuous flow technology and green chemistry principles are increasingly integrated into industrial production processes to enhance sustainability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Aminobutyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 2-(1-Aminobutyl)-4-fluoroquinone.

Reduction: Formation of 2-(1-Butylamino)-4-fluorophenol.

Substitution: Formation of 2-(1-Aminobutyl)-4-methoxyphenol.

Aplicaciones Científicas De Investigación

2-(1-Aminobutyl)-4-fluorophenol hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 2-(1-Aminobutyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminobutyl chain can interact with various receptors or enzymes, while the phenol and fluorine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Physicochemical Properties

The position and nature of substituents on the phenol ring significantly influence chemical behavior. Below is a comparison of structurally related compounds:

Key Observations :

- Electron-Withdrawing Effects: The 4-fluoro group enhances acidity (pKa ~8.5 for 4-fluorophenol vs. ~9.9 for phenol) due to its electron-withdrawing nature, facilitating glycosylation and hydrogen-bonding interactions in solvents .

- Side Chain Influence: The 1-aminobutyl group in 2-(1-Aminobutyl)-4-fluorophenol likely increases solubility and bioavailability compared to simpler analogs like 4-fluorophenol. Similar amine-containing derivatives, such as (R)-2-(1-aminoethyl)-4-fluorophenol, exhibit high enantiopurity (100% ee) and gram-scale producibility via enzymatic routes .

Biotransformation Pathways

- 4-Fluorophenol: Metabolized by Nicotiana tabacum cells to β-glucoside (32%) and β-gentiobioside (6%) . In contrast, Rhodococcus opacus degrades 4-fluorophenol faster than 2- or 3-fluorophenols due to substrate specificity of phenol hydroxylase .

- Amine Derivatives: Enzymatic synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol achieves 6.4 mM yield with 98.8% recovery, highlighting the efficiency of ω-transaminase catalysis .

Pharmacological Potential

- Benzimidazole Derivatives: 2-(5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-4-fluorophenol inhibits Wnt/β-catenin signaling, a pathway implicated in cancer and developmental disorders .

Data Tables

Table 1: Glycosylation Efficiency of Fluorophenols in Nicotiana tabacum

| Substrate | β-Glucoside Yield (%) | β-Gentiobioside Yield (%) |

|---|---|---|

| 2-Fluorophenol | 60 | 10 |

| 3-Fluorophenol | 17 | Not detected |

| 4-Fluorophenol | 32 | 6 |

Table 2: Degradation Rates of Fluorophenols in Rhodococcus opacus 1cp

| Substrate | Relative Degradation Rate (%) |

|---|---|

| 2-Fluorophenol | 35 |

| 3-Fluorophenol | 28 |

| 4-Fluorophenol | 100 |

Source:

Actividad Biológica

2-(1-Aminobutyl)-4-fluorophenol, also known as (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride, is a chiral organic compound with significant implications in medicinal chemistry and biological research. Its structure features an amino group, a fluorine atom, and a phenolic backbone, which contribute to its unique biological properties. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C10H14ClFNO

- Molecular Weight : 183.22 g/mol

- IUPAC Name : (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride

The biological activity of 2-(1-Aminobutyl)-4-fluorophenol is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the fluorine atom enhances the compound's lipophilicity and reactivity, facilitating binding to target sites on enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways, potentially leading to alterations in gene expression, metabolism, and cell proliferation.

Biological Activity

Research indicates that 2-(1-Aminobutyl)-4-fluorophenol exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can modulate the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation .

- Cell Proliferation : Studies have demonstrated that treatment with this compound can lead to significant changes in cell growth dynamics, including inducing apoptosis in certain cancer cell lines .

- Antiviral Activity : The compound's structural similarities with other bioactive molecules suggest potential antiviral properties, particularly against HIV-1 by inhibiting reverse transcriptase .

Case Studies

- Antitumor Activity : In vivo studies using xenograft models have shown that 2-(1-Aminobutyl)-4-fluorophenol can significantly reduce tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. It has been observed to enhance neuronal survival in models of oxidative stress.

Comparative Analysis

The following table summarizes the biological activities of 2-(1-Aminobutyl)-4-fluorophenol compared to similar compounds:

| Compound | Enzyme Inhibition | Antitumor Activity | Neuroprotective Effects |

|---|---|---|---|

| 2-(1-Aminobutyl)-4-fluorophenol | Yes | Yes | Yes |

| Lamivudine (5-fluoro analogue) | Yes | Moderate | No |

| Other Fluorinated Phenolic Compounds | Variable | Yes | Limited |

Applications in Drug Development

Given its diverse biological activities, 2-(1-Aminobutyl)-4-fluorophenol is being investigated as a potential lead compound for drug development. Its ability to modulate key biological pathways makes it a candidate for treating various conditions, including cancer and viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.